molecular formula C5H7N3O2 B2914008 5,6-Dihydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3(8H)-one CAS No. 133365-36-3

5,6-Dihydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3(8H)-one

Cat. No. B2914008
CAS RN: 133365-36-3
M. Wt: 141.13
InChI Key: JTBPOWLXXJXBSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Detailed synthetic procedures can be found in relevant research papers .

Scientific Research Applications

Synthesis and Antimicrobial Activities

The synthesis of novel triazole derivatives, including 5,6-Dihydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3(8H)-one derivatives, has been explored for their antimicrobial properties. Bektaş et al. (2007) synthesized various derivatives and found some to possess good or moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Analgesic Properties and σ1 Receptor Antagonism

Research by Díaz et al. (2021) introduced a new series of tetrahydro-4H,6H-pyrrolo[3,4-b][1,2,3]triazolo[1,5-d][1,4]oxazine derivatives as potent sigma-1 receptor (σ1R) ligands, leading to the identification of several σ1R antagonists with good pharmacological profiles. These compounds, particularly 12lR and 12qS, demonstrated a promising analgesic profile, highlighting their potential for pain treatment (Díaz et al., 2021).

Potential Diuretic Agents

The crystal structures of benzoxazine-fused triazoles, including 6,8-Dinitro-2,4-dihydro-1H-benzo[b][1,2,4]triazolo[4,3-d][1,4]oxazin-1-one, were investigated by Ravikumar et al. (2012) for their potential as diuretic agents. This research provides foundational knowledge for the development of new diuretic medications (Ravikumar et al., 2012).

Reactivity and Chemical Transformations

Forfar et al. (1998) conducted a structural investigation on the reactivity of tetrahydro-7phenoxymethyl-4H-oxazolo[3,2-a]triazin-2-one-4-thione derivatives. This study provides insights into the methylation processes and potential pathways for developing N-substituted triazines, contributing to the field of organic synthesis and drug development (Forfar et al., 1998).

Antiviral Drug Development

The electrochemical transformations and potential antiviral applications of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide derivatives were studied by Ivoilova et al. (2021). This research highlights the compound's potential as a promising antiviral drug, further expanding the applications of triazole derivatives in medical research (Ivoilova et al., 2021).

properties

IUPAC Name

2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c9-5-7-6-4-3-10-2-1-8(4)5/h1-3H2,(H,7,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBPOWLXXJXBSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NNC(=O)N21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-2H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3(8H)-one

CAS RN

133365-36-3
Record name 2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-3-one
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